

Preparation of JNJ-61432059 for In Vivo Administration: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61432059 is a selective allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ -8 subunit.[1][2] Its selectivity for the TARP γ -8 auxiliary subunit, which is highly expressed in the hippocampus, makes **JNJ-61432059** a compound of interest for neurological conditions such as epilepsy.[1][3] This document provides detailed application notes and protocols for the preparation and administration of **JNJ-61432059** for in vivo studies, ensuring reproducibility and accurate experimental outcomes.

Compound Information

JNJ-61432059 acts as a negative allosteric modulator (NAM) of AMPA receptors.[1] It exhibits a bifunctional modulatory action, negatively affecting GluA1-containing AMPARs while acting as a positive modulator on GluA2-containing AMPARs.[4] This compound is orally active and has demonstrated robust seizure protection in preclinical models.[5][6]

Table 1: Physicochemical and In Vitro Potency Data



Property	Value	Source
CAS Number	2035814-50-5	[7]
Molecular Formula	C25H22FN5O2	[8]
Molecular Weight	443.47 g/mol	[8]
In Vitro Potency (pIC50)	9.7 (for GluA1/γ-8)	[5]
In Vitro Solubility	DMSO: 50 mg/mL (112.75 mM)	[5]

In Vivo Formulation Protocols

The following are established protocols for the preparation of **JNJ-61432059** for in vivo administration. It is recommended to prepare the working solution fresh on the day of use.[5]

Table 2: Recommended Vehicle Formulations for In Vivo Administration

Formulation	Composition	Achievable Solubility	Notes
Protocol 1: Aqueous Formulation	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08 mg/mL (4.69 mM)	Suitable for most standard in vivo applications.
Protocol 2: Oil-Based Formulation	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.69 mM)	Consider for longer dosing periods (if continuous dosing exceeds half a month).

Detailed Preparation Steps

Protocol 1: Aqueous Formulation

- Prepare a stock solution of JNJ-61432059 in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.



- Add 400 μL of PEG300 and mix thoroughly until the solution is homogenous.
- Add 50 μL of Tween-80 and continue to mix.
- Add 450 μL of saline to bring the final volume to 1 mL.
- If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 2: Oil-Based Formulation

- Prepare a stock solution of JNJ-61432059 in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.
- Add 900 μL of corn oil.
- Mix thoroughly until a clear, homogenous solution is achieved.

Administration in Animal Models

JNJ-61432059 has been shown to be orally active and effective in rodent models of epilepsy, such as the corneal kindling and pentylenetetrazole (PTZ) induced seizure models.[5][6] Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[3]

Experimental Protocols

The characterization of **JNJ-61432059** involves various experimental techniques. Below are methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized to measure the modulatory effect of **JNJ-61432059** on AMPA receptor currents.

• Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and the TARP γ-8 subunit.[3] Recordings are typically performed 24-48 hours post-transfection.



- Recording: Whole-cell patch-clamp recordings are performed with the cell's membrane potential clamped at a fixed voltage (e.g., -60 mV).[1][3]
- Drug Application: A baseline glutamate-evoked current is established by rapid application of glutamate (e.g., 10 mM).[1] **JNJ-61432059** is then co-applied with glutamate to measure its effect on the current's amplitude and kinetics.[1]
- Data Analysis: The percentage of inhibition or potentiation is quantified, and concentrationresponse curves are generated to determine the IC50 or EC50 values.

Calcium Flux Assay

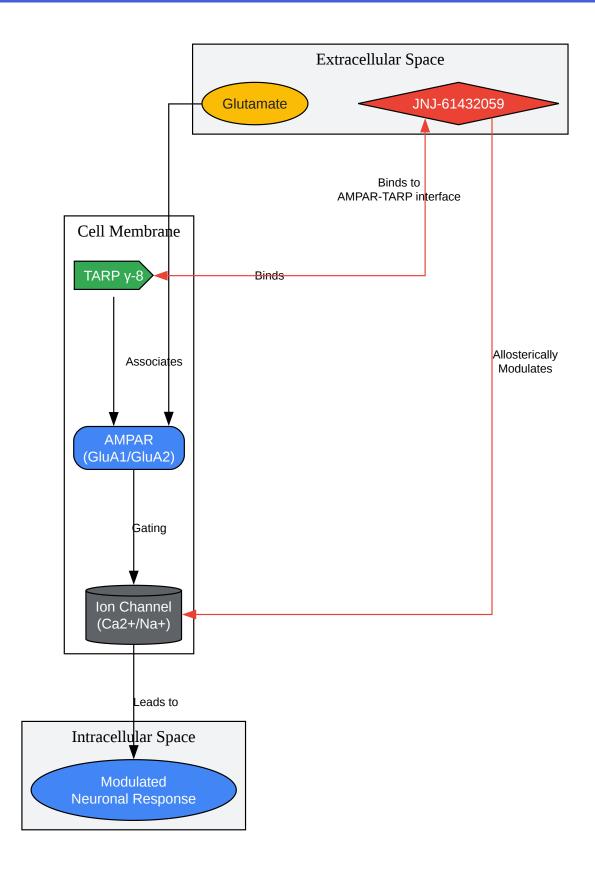
This high-throughput assay is used to screen for and characterize the potency of modulators.

- Cell Preparation: HEK293 cells are transiently co-transfected with plasmids for the target AMPA receptor and TARP γ-8 subunits.[4]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]
 [4]
- Compound Incubation: The test compound, JNJ-61432059, is pre-incubated with the cells.[1]
- Receptor Activation and Measurement: Glutamate is added to stimulate the AMPA receptors, leading to calcium influx and an increase in fluorescence. The fluorescence intensity is measured using an appropriate instrument.[1]
- Data Analysis: The reduction in the glutamate-induced fluorescence signal indicates inhibitory activity, and the potency (pIC50) is calculated from concentration-response curves.
 [1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **JNJ-61432059** and a general experimental workflow for in vivo studies.

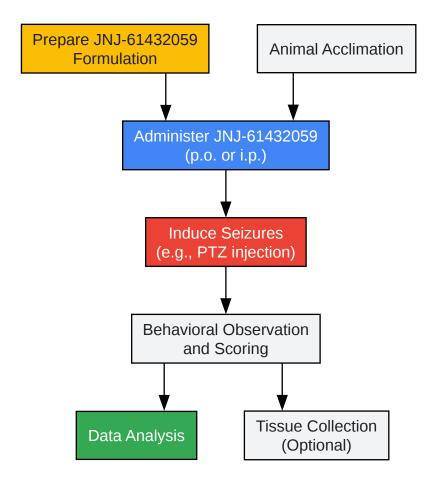




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Caption: Signaling pathway of JNJ-61432059 at the AMPA receptor complex.





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Caption: General experimental workflow for in vivo efficacy testing.

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